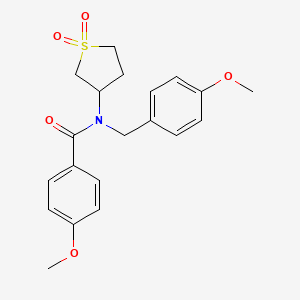![molecular formula C22H23NO2 B11599529 ethyl (3aS,4R,9bR)-4-(4-methylphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate](/img/structure/B11599529.png)
ethyl (3aS,4R,9bR)-4-(4-methylphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El etil (3aS,4R,9bR)-4-(4-metilfenil)-3a,4,5,9b-tetrahidro-3H-ciclopenta[c]quinolina-8-carboxilato es un compuesto orgánico complejo que pertenece a la clase de las ciclopentaquinolinas
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de etil (3aS,4R,9bR)-4-(4-metilfenil)-3a,4,5,9b-tetrahidro-3H-ciclopenta[c]quinolina-8-carboxilato típicamente involucra reacciones orgánicas de varios pasos. Las rutas sintéticas comunes pueden incluir:
Reacciones de ciclación: Formación del núcleo de ciclopentaquinolina mediante la ciclación de precursores apropiados.
Reacciones de sustitución: Introducción del grupo 4-metilfenil mediante sustitución aromática electrofílica.
Esterificación: Formación del grupo éster etílico mediante esterificación del ácido carboxílico.
Métodos de producción industrial
Los métodos de producción industrial de estos compuestos a menudo implican la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza. Esto puede incluir:
- Uso de catalizadores para aumentar las velocidades de reacción.
- Control de la temperatura y la presión para favorecer las vías de reacción deseadas.
- Técnicas de purificación como recristalización o cromatografía.
Análisis De Reacciones Químicas
Tipos de reacciones
El etil (3aS,4R,9bR)-4-(4-metilfenil)-3a,4,5,9b-tetrahidro-3H-ciclopenta[c]quinolina-8-carboxilato puede sufrir varias reacciones químicas, que incluyen:
Oxidación: Conversión a cetonas o aldehídos correspondientes.
Reducción: Reducción de grupos funcionales a alcoholes o aminas.
Sustitución: Reacciones de sustitución electrofílica o nucleofílica.
Reactivos y condiciones comunes
Agentes oxidantes: Permanganato de potasio, trióxido de cromo.
Agentes reductores: Hidruro de aluminio y litio, borohidruro de sodio.
Catalizadores: Paladio sobre carbón, óxido de platino.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir cetonas, mientras que la reducción puede producir alcoholes.
Aplicaciones Científicas De Investigación
Química: Utilizado como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Estudiado por sus posibles actividades biológicas, como propiedades antimicrobianas o anticancerígenas.
Medicina: Investigado por sus posibles efectos terapéuticos en el tratamiento de diversas enfermedades.
Industria: Utilizado en el desarrollo de nuevos materiales o procesos químicos.
Mecanismo De Acción
El mecanismo de acción del etil (3aS,4R,9bR)-4-(4-metilfenil)-3a,4,5,9b-tetrahidro-3H-ciclopenta[c]quinolina-8-carboxilato involucra su interacción con dianas moleculares y vías específicas. Esto puede incluir:
Unión a enzimas: Inhibición o activación de enzimas específicas.
Interacción con receptores: Modulación de la actividad del receptor.
Modulación de la vía: Influencia en las vías de señalización celular.
Comparación Con Compuestos Similares
Compuestos similares
Ciclopentaquinolinas: Compuestos con estructuras centrales similares pero diferentes sustituyentes.
Fenilquinolinas: Compuestos con un grupo fenilo unido al núcleo de quinolina.
Unicidad
El etil (3aS,4R,9bR)-4-(4-metilfenil)-3a,4,5,9b-tetrahidro-3H-ciclopenta[c]quinolina-8-carboxilato es único debido a su estereoquímica específica y grupos funcionales, que pueden conferir actividades biológicas y propiedades químicas distintas.
Propiedades
Fórmula molecular |
C22H23NO2 |
|---|---|
Peso molecular |
333.4 g/mol |
Nombre IUPAC |
ethyl (3aS,4R,9bR)-4-(4-methylphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate |
InChI |
InChI=1S/C22H23NO2/c1-3-25-22(24)16-11-12-20-19(13-16)17-5-4-6-18(17)21(23-20)15-9-7-14(2)8-10-15/h4-5,7-13,17-18,21,23H,3,6H2,1-2H3/t17-,18+,21+/m1/s1 |
Clave InChI |
IXWGTQAZOIAHLF-LQWHRVPQSA-N |
SMILES isomérico |
CCOC(=O)C1=CC2=C(C=C1)N[C@H]([C@@H]3[C@H]2C=CC3)C4=CC=C(C=C4)C |
SMILES canónico |
CCOC(=O)C1=CC2=C(C=C1)NC(C3C2C=CC3)C4=CC=C(C=C4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(1Z)-3-[(4-bromophenyl)amino]-4-oxonaphthalen-1(4H)-ylidene]thiophene-2-sulfonamide](/img/structure/B11599448.png)
![(5Z)-3-cyclohexyl-1-methyl-2-thioxo-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylidene]imidazolidin-4-one](/img/structure/B11599453.png)
![(5E)-5-(2-butoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11599461.png)
![Ethyl 2-(4-{ethyl[(3-fluorophenyl)carbonyl]amino}phenyl)-3,3,3-trifluoro-2-hydroxypropanoate](/img/structure/B11599465.png)
![(5Z)-3-(4-methylbenzyl)-5-[2-methyl-4-(morpholin-4-yl)benzylidene]imidazolidine-2,4-dione](/img/structure/B11599469.png)
![N-(3-bromophenyl)-2-{[3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide](/img/structure/B11599473.png)
![Ethyl 6'-amino-5'-cyano-2'-(2-ethoxy-2-oxoethyl)-2-oxo-1-[(phenylcarbamoyl)methyl]-1,2-dihydrospiro[indole-3,4'-pyran]-3'-carboxylate](/img/structure/B11599504.png)
![N-(furan-2-ylmethyl)-3-(2-methoxyphenyl)-3-[4-(propan-2-yloxy)phenyl]propan-1-amine](/img/structure/B11599510.png)
![methyl 5-[4-(acetyloxy)phenyl]-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11599517.png)
![(5Z)-5-(4-ethylbenzylidene)-2-(3-methyl-1-benzofuran-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11599518.png)
![1-(4-bromobenzyl)-3-[(4-methylpiperazin-1-yl)carbonothioyl]-1H-indole](/img/structure/B11599524.png)
![4-[1,3-Bis(4-methylphenyl)imidazolidin-2-yl]-2-methoxyphenol](/img/structure/B11599535.png)

![2-(4-chlorophenyl)-2-oxoethyl N-[(3,4-dimethoxyphenyl)carbonyl]phenylalaninate](/img/structure/B11599547.png)
